molecular formula C13H19NO2 B14744040 2-[4-(Pentyloxy)phenyl]acetamide CAS No. 5100-05-0

2-[4-(Pentyloxy)phenyl]acetamide

Cat. No.: B14744040
CAS No.: 5100-05-0
M. Wt: 221.29 g/mol
InChI Key: BTQICRIKIRVKDQ-UHFFFAOYSA-N
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Description

2-[4-(Pentyloxy)phenyl]acetamide is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of a pentyloxy group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pentyloxy)phenyl]acetamide typically involves the reaction of 4-hydroxyacetanilide with n-pentyl bromide in the presence of potassium carbonate (K2CO3) and acetone. The reaction is carried out at a temperature range of 60-70°C for about 10 hours . This method ensures the formation of the desired compound with good yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pentyloxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOH in aqueous solution or KOtBu in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Pentyloxy)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(Pentyloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Pentyloxy)phenyl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the exploration of new therapeutic agents.

Properties

CAS No.

5100-05-0

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(4-pentoxyphenyl)acetamide

InChI

InChI=1S/C13H19NO2/c1-2-3-4-9-16-12-7-5-11(6-8-12)10-13(14)15/h5-8H,2-4,9-10H2,1H3,(H2,14,15)

InChI Key

BTQICRIKIRVKDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CC(=O)N

Origin of Product

United States

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